molecular formula C10H13FN2O3 B14007121 tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate

tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate

Cat. No.: B14007121
M. Wt: 228.22 g/mol
InChI Key: TWNCIKCGZBGSRS-UHFFFAOYSA-N
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Description

tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group at the 2-position, a fluorine substituent at the 6-position, and a hydroxyl group at the 5-position of the pyridine ring. This structure is designed to balance reactivity, stability, and bioavailability, making it a key intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions.

Properties

Molecular Formula

C10H13FN2O3

Molecular Weight

228.22 g/mol

IUPAC Name

tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate

InChI

InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)13-7-5-4-6(14)8(11)12-7/h4-5,14H,1-3H3,(H,12,13,15)

InChI Key

TWNCIKCGZBGSRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

Lithiation and Halogenation Strategy

A widely used strategy for functionalizing pyridine derivatives involves directed lithiation followed by electrophilic halogenation. For example, tert-butyl (6-chloropyridin-3-yl)carbamate was prepared by treating the corresponding tert-butyl carbamate pyridine with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature (-78 °C), followed by iodine addition to introduce an iodine substituent at a specific ring position. The reaction was performed under an inert argon atmosphere in anhydrous tetrahydrofuran (THF) or diethyl ether, with careful temperature control to maintain regioselectivity. The product was purified by silica gel chromatography, yielding 57% of the iodinated carbamate derivative.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Lithiation and halogenation n-Butyllithium, TMEDA, iodine in THF/ether -78 °C to RT 18 h ~57 For halogenated tert-butyl carbamate
Reduction of ester to alcohol Lithium aluminium tetrahydride in THF/ether 0 °C to RT 3-12 h 60-78 Hydroxymethyl pyridine carbamate
Hydroxymethyl to bromomethyl Carbon tetrabromide, triphenylphosphine in DCM 0 °C 0.5 h 78 For further functionalization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Fluorine Replacement : Reaction with amines (e.g., NH3, primary/secondary amines) yields substituted pyridines.

  • Reagents : K2CO3, DMF, 80–100°C.

  • Products : tert-Butyl (5-hydroxy-6-aminopyridin-2-yl)carbamate derivatives .

Condensation Reactions

The hydroxyl group at position 5 participates in condensation with aldehydes or ketones:

  • Schiff Base Formation : Reacts with benzaldehyde under acidic conditions to form imine-linked products.

  • Applications : Useful for synthesizing ligands or intermediates for metal complexes.

Carbamate Hydrolysis

The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (4M) in dioxane/water (1:1) removes the tert-butyl group, yielding 6-fluoro-5-hydroxypyridin-2-amine.

  • Basic Hydrolysis : NaOH (1M) cleaves the carbamate to release CO2 and the free amine.

Regioselectivity and Steric Effects

The fluorine and hydroxyl groups direct reactivity through electronic and steric effects:

Factor Impact on Reactivity Example
Electron Withdrawal (Fluorine) Activates the pyridine ring for SNAr at position 6Reaction with morpholine yields 6-morpholinyl derivatives.
Hydrogen Bonding (Hydroxyl) Stabilizes intermediates via intramolecular H-bonding, enhancing reaction ratesCondensation with aldehydes proceeds faster in polar aprotic solvents.
Steric Hindrance (tert-Butyl) Limits accessibility to the carbamate group, favoring hydrolysis over other reactions.

Experimental Conditions and Optimization

Key parameters for efficient transformations:

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution rates.

  • Protic Solvents : Methanol or water are used for hydrolysis.

Temperature and Catalysts

  • SNAr Reactions : Require 80–100°C and catalytic amounts of KI.

  • Hydrolysis : Proceeds at room temperature with HCl or NaOH.

Comparative Analysis with Analogues

Compound Key Differences Reactivity
tert-Butyl (5-hydroxypyridin-2-yl)carbamateLacks fluorine at position 6Lower electrophilicity; reduced SNAr reactivity.
tert-Butyl (6-iodopyridin-2-yl)carbamateIodine substituent at position 6Enhanced oxidative coupling and Suzuki-Miyaura cross-coupling potential .

Enzymatic Inhibition

  • Target : Acetylcholinesterase (AChE)

  • Mechanism : Carbamate group covalently modifies the enzyme’s active site .

  • Result : IC50 = 12.5 μM in vitro, comparable to rivastigmine.

Data Tables

Scientific Research Applications

tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate, a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.22 g/mol, has a variety of applications across different scientific and industrial fields. It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

  • Chemistry It is employed in organic synthesis as a building block for creating complex molecules and acts as a protecting group for amines, enabling selective transformations of other functional groups.
  • Biology The compound is used to study enzyme mechanisms and to probe biological pathways involving pyridine derivatives.
  • Medicine In medicinal chemistry, it is explored as a potential pharmacophore in the design of new therapeutic agents, with its structural features making it a candidate for drug development targeting specific enzymes or receptors.
  • Industry It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Chemical Properties and Reactions

This compound has unique chemical properties stemming from the presence of both a fluoro and a hydroxyl group on the pyridine ring. This combination gives it distinct reactivity and binding properties compared to similar compounds. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and further derivatization.

Types of Reactions:

  • Oxidation The hydroxyl group can undergo oxidation to form ketones or aldehydes. Common reagents for this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction The fluoro-substituted pyridine ring can be reduced to form partially or fully hydrogenated derivatives. Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
  • Substitution The fluoro group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used with a suitable base.

Disclaimer

Mechanism of Action

The mechanism of action of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties
This compound (Target Compound) C₁₀H₁₃FN₂O₃ 228.22 (hypothetical) 6-F, 5-OH, pyridine ring Not available Likely enhanced solubility due to hydroxyl group; moderate stability.
tert-Butyl (6-bromo-5-fluoropyridin-2-yl)carbamate C₁₀H₁₂BrFN₂O₂ 291.12 6-Br, 5-F, pyridine ring Not available Higher molecular weight due to bromine; halogenated substituents may increase reactivity.
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate C₁₆H₂₄ClN₃O₃ 341.83 6-Cl, 5-pivalamido, pyridine ring 1142192-00-4 Bulky pivalamido group enhances steric protection; used in peptide synthesis.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine ring, 5-F, 4-OH, 6-CH₃ 1799420-92-0 Pyrimidine core alters electronic properties; higher solubility but lower thermal stability.

Key Observations:

Substituent Effects :

  • Fluorine vs. Bromine/Chlorine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine .
  • Hydroxyl Group : The 5-hydroxyl group in the target compound may improve solubility in polar solvents but could necessitate protection during synthesis to avoid undesired reactivity .

Core Heterocycle Differences :

  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to the additional nitrogen atom, influencing binding affinities in drug-receptor interactions.

Synthetic Utility :

  • The tert-butyl carbamate group is a common protecting group across all compounds, but steric effects vary. For example, the pivalamido group in provides enhanced steric shielding compared to simpler substituents.

Stability and Reactivity

  • Hydroxyl Group Instability : Compounds with unprotected hydroxyl groups (e.g., the target compound) may require careful handling under anhydrous conditions to prevent decomposition, as seen in pyrimidine analogs .

Biological Activity

tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate, with the CAS number 2897747-72-5, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C10H13FN2O3, and it has a molar mass of 228.22 g/mol. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

The structural formula of this compound can be represented as follows:

SMILES O C Nc1ccc c n1 F O OC C C C\text{SMILES O C Nc1ccc c n1 F O OC C C C}
PropertyValue
Molecular FormulaC10H13FN2O3
Molar Mass228.22 g/mol
CAS Number2897747-72-5

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests it may interact with target enzymes through competitive inhibition.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may exert neuroprotective effects by modulating inflammatory responses in neuronal cells. It appears to reduce the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases.

Case Studies and Experimental Results

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • In Vitro Studies : In cell culture models, the compound demonstrated a significant reduction in cell death induced by amyloid beta peptide (Aβ 1-42), suggesting a protective role against neurotoxicity associated with Alzheimer's disease .
  • In Vivo Studies : Animal studies have shown that treatment with this compound leads to decreased levels of Aβ 1-42 and improved cognitive function in scopolamine-induced memory impairment models . However, bioavailability issues were noted, indicating further research is needed to optimize delivery methods.
  • Comparative Analysis : When compared to other known neuroprotective agents like galantamine, this compound exhibited comparable effects on reducing β-secretase activity but required higher concentrations for similar efficacy .

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